molecular formula C17H16N4O3S B2707182 1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea CAS No. 1396862-39-7

1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2707182
CAS No.: 1396862-39-7
M. Wt: 356.4
InChI Key: NPHUDXAOBLGZKY-UHFFFAOYSA-N
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Description

1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic heterocyclic urea compound designed for research applications. Its structure incorporates pyrimidine and thiophene rings, which are privileged scaffolds in medicinal chemistry known to confer significant biological activity. Pyrimidine derivatives are frequently investigated as enzyme inhibitors, particularly targeting kinases which are crucial in cellular signaling pathways . The urea linkage is a common and important pharmacophore in many bioactive molecules, serving as a key structural component in various enzyme inhibitors and receptor ligands . The integration of the thiophene moiety further enhances the compound's research value, as this heterocycle is present in a large number of bioactive molecules and is often explored for developing new therapeutic agents . This combination of structural features makes this urea derivative a compelling candidate for advanced biochemical research, including studies in oncology, immunology, and infectious diseases. Researchers may explore its potential as a kinase inhibitor or its interactions with other biological targets. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-13-6-3-2-5-12(13)10-24-15-9-14(18-11-19-15)20-17(22)21-16-7-4-8-25-16/h2-9,11H,10H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHUDXAOBLGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the pyrimidine core with 2-methoxybenzyl chloride under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. The mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway.

Case Study:
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 10 µM, demonstrating its potential as an anticancer agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. It appears to disrupt viral replication mechanisms, making it a candidate for further development as an antiviral drug.

Case Study:
A study evaluating the efficacy of related compounds against the Dengue virus found that certain modifications to the structure enhanced antiviral activity, achieving EC50 values as low as 0.5 µM.

Anti-inflammatory Properties

In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Case Study:
Research involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its application:

    Medicinal Chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.

    Material Science: Its electronic properties are utilized in devices where it can act as a charge transport material or a light-emitting material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems:

Compound Name Key Structural Features Differences from Target Molecule Reference
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (6c) Pyrimidine core with thiophen-2-yl and bromobenzofuran substituents; amine at position 2 Lacks urea group; bromobenzofuran instead of 2-methoxybenzyloxy
1-(4-Methoxyphenyl)-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2b) Urea linkage; thieno[3,2-d]pyrimidin-4-yloxy scaffold Thienopyrimidine core vs. pyrimidine; different aryl group
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol (4a-d, 5a-d) Pyrimidine with thiophene and benzofuran; hydroxyl/thiol at position 2 Urea replaced by hydroxyl/thiol; no 2-methoxybenzyloxy
Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives (58–61) Urea linked to thiadiazole and furopyrimidine Fused furan-pyrimidine core vs. simple pyrimidine

Analytical Characterization

The target compound’s characterization would align with methods used for similar molecules:

  • NMR/IR : Confirmation of urea (NH stretching ~3320 cm⁻¹), pyrimidine (C=N ~1612 cm⁻¹), and aryl protons (δ 7.0–9.0 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected [M+H]⁺ ~420–450 Da) .
  • HPLC Purity : Standardized methods (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Biological Activity

1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various biological activities supported by empirical data.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methoxybenzyl ether and a thiophene moiety. The synthesis typically involves multi-step organic reactions, starting from pyrimidine derivatives and incorporating the methoxybenzyl and thiophene groups through nucleophilic substitution or coupling reactions.

General Synthetic Route:

  • Preparation of the Pyrimidine Core : The initial step involves synthesizing the pyrimidine derivative, which serves as the backbone.
  • Introduction of Methoxybenzyl Group : The methoxybenzyl group is introduced via a reaction with 2-methoxybenzyl alcohol.
  • Thiophene Attachment : The thiophene moiety is added through a coupling reaction, often utilizing coupling agents to facilitate the bond formation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. It may exert its effects by:

  • Inhibiting Enzyme Activity : Similar compounds have shown inhibition of key enzymes like glycogen synthase kinase 3 (GSK-3), which plays a role in cellular signaling and metabolism .
  • Modulating Receptor Activity : The structure allows for binding to receptors that mediate inflammatory responses, potentially leading to anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, derivatives with similar structural motifs demonstrated significant inhibitory effects on cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AA549 (Lung Cancer)2.39
Compound BHCT-116 (Colon Cancer)3.90

These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy against various cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through in vitro studies where compounds with structural similarities showed significant inhibition of inflammatory mediators:

Compound% Inhibition (at 1 μM)
Compound C57% (GSK-3β Inhibition)
Compound D70% (Prostaglandin E2 Inhibition)

These results indicate that the compound could be beneficial in treating inflammatory diseases by modulating enzyme activity related to inflammation .

Case Studies

  • GSK-3 Inhibition Study : A study on urea derivatives indicated that certain substitutions led to enhanced GSK-3β inhibition, with IC50 values significantly lower than standard references, suggesting that similar modifications in our compound could yield potent inhibitors .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of related compounds on U937 cells, revealing lower cytotoxicity compared to established chemotherapeutics like etoposide while maintaining antiproliferative activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrimidine-thiophene-urea scaffold?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and urea coupling. For example, the pyrimidine core can be functionalized via alkoxy group introduction using 2-methoxybenzyl bromide under basic conditions (e.g., NaH in DMF). The urea linkage is formed via reaction of an isocyanate intermediate with 2-aminothiophene. Optimize yields by controlling stoichiometry (1:1.2 ratio of pyrimidine to isocyanate) and using coupling agents like EDCI/HOBt in anhydrous THF .
  • Table 1 : Common Reagents for Urea Bond Formation

Reagent SystemSolventYield (%)Reference
EDCI/HOBtTHF75–85
DCC/DMAPDCM60–70

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : Overlapping signals from the thiophene and pyrimidine moieties can be resolved using 2D NMR techniques (e.g., 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and 1H-1H^{1}\text{H-}^{1}\text{H} COSY). For example, the methoxybenzyl proton signals (~δ 3.8–4.5 ppm) are distinguishable from thiophene protons (δ 6.9–7.5 ppm) via coupling patterns in COSY .

Q. What are the standard purity assessment protocols for this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is achievable with recrystallization from ethanol/water (3:1 v/v). Confirm homogeneity via melting point analysis (expected range: 180–185°C) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) can unambiguously determine stereochemistry. For example, the dihedral angle between the pyrimidine and thiophene rings (expected: 45–55°) validates spatial orientation. Challenges include crystal growth in low-polarity solvents (e.g., ethyl acetate/hexane) .
  • Table 2 : Key Crystallographic Parameters

ParameterValueReference
Space GroupP21_1/c
R-factor<0.05

Q. What strategies address contradictory bioactivity data across cell lines?

  • Methodological Answer : Conduct dose-response assays (IC50_{50}) in multiple cell lines (e.g., HEK293, HeLa) with controls for off-target effects. Use siRNA knockdown to confirm target specificity. For example, if activity varies in MCF7 vs. A549 cells, profile expression levels of putative targets (e.g., kinase X) via Western blot .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the urea moiety as a hydrogen-bond donor. Validate with MD simulations (GROMACS) to assess stability. For instance, the thiophene ring may engage in π-π stacking with tyrosine residues in kinase binding pockets .

Q. What experimental designs optimize regioselectivity in pyrimidine functionalization?

  • Methodological Answer : Use directing groups (e.g., chloro substituents) to favor substitution at the 6-position of pyrimidine. Alternatively, employ Pd-catalyzed C-H activation (e.g., with Pd(OAc)2_2/PPh3_3) for selective alkoxylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Methodological Notes

  • Key Citations : SHELX refinement , urea coupling , and bioactivity profiling are critical for reproducibility.

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